molecular formula C9H7BrF3N3O2 B13130575 6-Bromoimidazo[1,2-a]pyridin-2-amine; trifluoroacetic acid

6-Bromoimidazo[1,2-a]pyridin-2-amine; trifluoroacetic acid

Katalognummer: B13130575
Molekulargewicht: 326.07 g/mol
InChI-Schlüssel: BEMXUXMULOIMBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromoimidazo[1,2-a]pyridin-2-amine; trifluoroacetic acid is a compound with significant importance in the field of organic chemistry. It is known for its unique structure, which includes a bromine atom attached to an imidazo[1,2-a]pyridine ring. This compound is often used in various chemical reactions and has applications in medicinal chemistry and pharmaceutical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromoimidazo[1,2-a]pyridin-2-amine typically involves the cyclization of 5-bromo-2-aminopyridine. This reaction is carried out under specific conditions, often involving the use of a base and a suitable solvent. The reaction conditions need to be carefully controlled to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 6-Bromoimidazo[1,2-a]pyridin-2-amine may involve large-scale synthesis using automated reactors. The process would include the precise control of temperature, pressure, and reaction time to maximize yield and purity. The use of trifluoroacetic acid in the process helps in maintaining the stability of the compound during synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromoimidazo[1,2-a]pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation reactions can produce oxidized forms of the compound .

Wissenschaftliche Forschungsanwendungen

6-Bromoimidazo[1,2-a]pyridin-2-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Bromoimidazo[1,2-a]pyridin-2-amine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Bromoimidazo[1,2-a]pyridin-2-amine stands out due to its specific substitution pattern and the presence of the bromine atom, which imparts unique reactivity and biological activity. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry .

Eigenschaften

Molekularformel

C9H7BrF3N3O2

Molekulargewicht

326.07 g/mol

IUPAC-Name

6-bromoimidazo[1,2-a]pyridin-2-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H6BrN3.C2HF3O2/c8-5-1-2-7-10-6(9)4-11(7)3-5;3-2(4,5)1(6)7/h1-4H,9H2;(H,6,7)

InChI-Schlüssel

BEMXUXMULOIMBG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NC(=CN2C=C1Br)N.C(=O)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.